molecular formula C15H16N2O3S B4747884 2-{[(4-methylbenzyl)sulfonyl]amino}benzamide

2-{[(4-methylbenzyl)sulfonyl]amino}benzamide

Cat. No. B4747884
M. Wt: 304.4 g/mol
InChI Key: XQKPSBXMONGUHL-UHFFFAOYSA-N
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Description

2-{[(4-methylbenzyl)sulfonyl]amino}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Also known as MBSA, this compound is a sulfonamide derivative that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In

Mechanism of Action

The exact mechanism of action of MBSA is not fully understood. However, it is believed to exert its effects by inhibiting the activity of specific enzymes and signaling pathways involved in inflammation, cancer, and microbial growth.
Biochemical and Physiological Effects
MBSA has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, induce cell cycle arrest and apoptosis in cancer cells, and inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

MBSA has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in high yields with high purity. It is also stable under a wide range of conditions, making it suitable for use in a variety of assays.
However, MBSA also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited bioavailability, which can make it difficult to study its effects in vivo.

Future Directions

There are several future directions for research on MBSA. One area of interest is the development of new therapeutic applications for MBSA. For example, it may be possible to develop MBSA-based therapies for the treatment of other inflammatory diseases, such as asthma and multiple sclerosis.
Another area of interest is the development of new synthetic methods for MBSA. This could lead to the production of MBSA derivatives with improved properties, such as increased solubility and bioavailability.
Finally, there is a need for further research on the mechanism of action of MBSA. This could lead to a better understanding of how MBSA exerts its effects and could help to identify new targets for drug development.
Conclusion
In conclusion, MBSA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits anti-inflammatory, anti-cancer, and anti-microbial properties and has been shown to inhibit the activity of specific enzymes and signaling pathways involved in these processes. While MBSA has several advantages for lab experiments, it also has some limitations, and there is a need for further research on its therapeutic potential and mechanism of action.

Scientific Research Applications

MBSA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition, MBSA has been shown to exhibit anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. This makes it a potential candidate for cancer therapy.
MBSA has also been shown to exhibit anti-microbial properties by inhibiting the growth of bacteria and fungi. This makes it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

2-[(4-methylphenyl)methylsulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-11-6-8-12(9-7-11)10-21(19,20)17-14-5-3-2-4-13(14)15(16)18/h2-9,17H,10H2,1H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKPSBXMONGUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Methylbenzyl)sulfonyl]amino}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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